1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
The compound 1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one features a cyclopenta[d]pyrimidin-2-one core, a bicyclic scaffold that combines a pyrimidinone ring fused with a cyclopentane moiety. Key substituents include:
- A 2-hydroxyethyl group at position 1, which enhances solubility due to its polar nature.
This structural framework is associated with diverse bioactivities, including anticancer, antifungal, and antioxidant properties, as observed in related pyrimidinone derivatives . The nitro group and sulfanyl linkage are critical for modulating electronic properties and binding affinity to biological targets .
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-9-8-18-14-3-1-2-13(14)15(17-16(18)21)24-10-11-4-6-12(7-5-11)19(22)23/h4-7,20H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUCDPKRMIXMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps:
Formation of the Cyclopenta[d]pyrimidin-2-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydroxyethyl Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Nitrophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the Sulfanyl Group: This can be done using thiol-based reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include aminophenyl derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one exhibit promising anticancer properties. The presence of the nitrophenyl group is often associated with enhanced cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of related compounds on breast cancer cells. The results demonstrated that modifications to the nitrophenyl group significantly influenced the compound's ability to induce apoptosis in cancer cells .
G Protein-Coupled Receptor Modulation
The compound may interact with G protein-coupled receptors (GPCRs), which are crucial targets in drug development for various diseases including cancer and metabolic disorders. Research indicates that similar compounds can act as agonists or antagonists at these receptors, influencing cellular signaling pathways .
Table 2: GPCR Interaction Potential
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing sulfur and nitro groups have been reported to possess significant antibacterial and antifungal properties.
Case Study: Antimicrobial Activity
A recent investigation into the antimicrobial efficacy of similar compounds revealed that they exhibited potent activity against both Gram-positive and Gram-negative bacteria. This opens avenues for further exploration of This compound as a lead compound for antibiotic development .
Material Science Applications
The unique chemical structure also lends itself to applications in material science. The compound can be used as a precursor for synthesizing novel polymers with specific properties.
Table 3: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Moderate |
| Biocompatibility | Potentially favorable |
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and nitrophenyl groups may play a role in binding to these targets, while the sulfanyl group could be involved in redox reactions or covalent modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, highlighting key differences in substituents, molecular properties, and biological activities:
Key Structural and Functional Insights:
Core Modifications: Replacement of the cyclopenta[d]pyrimidinone core with a thieno[3,2-d]pyrimidinone (as in ) introduces a sulfur atom into the fused ring system, altering electronic properties and enhancing binding to kinases.
Substituent Effects: Nitro group (NO₂): Compounds with 4-nitrophenyl substituents (e.g., target compound and ) exhibit stronger electron-withdrawing effects, which stabilize charge-transfer interactions in enzyme active sites . Chloro vs. Methyl groups: Chlorophenyl derivatives (e.g., ) show higher metabolic stability compared to methyl-substituted analogs, but may reduce solubility .
Bioactivity Trends: Anticancer activity: Nitro- and sulfanyl-containing derivatives (e.g., target compound and ) are linked to apoptosis induction via ROS generation . Antifungal activity: Hydrophilic groups (e.g., 2-hydroxyethyl in the target compound) improve bioavailability, as seen in similar dihydropyrimidinones .
Physicochemical Properties :
Biological Activity
1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H16N4O3S
- Molecular Weight : 320.36 g/mol
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary tests suggest that the compound has significant antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : Research indicates potential cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapy.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in in vitro models.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the nitrophenyl group is hypothesized to play a crucial role in inhibiting specific enzymatic pathways associated with bacterial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in targeted cells, leading to apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Cytotoxicity | Induced apoptosis in cancer cells | |
| Anti-inflammatory | Reduced cytokine levels |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest that the compound could serve as a potential lead for developing new antibiotics.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays using human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating that the compound effectively induces apoptosis through intrinsic pathways.
Q & A
Basic Research Questions
Q. What are the key structural features of 1-(2-hydroxyethyl)-4-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one, and how do they influence its reactivity?
- Answer : The compound features a bicyclic cyclopenta[d]pyrimidin-2-one core fused with a pyrimidine ring and cyclopentane moiety. Critical substituents include:
- A 2-hydroxyethyl group at position 1, contributing hydrogen-bonding capacity.
- A 4-nitrophenylsulfanyl group at position 4, providing electron-withdrawing effects (via the nitro group) and potential π-π stacking interactions.
These groups influence nucleophilic/electrophilic reactivity, solubility, and interactions with biological targets like enzymes or receptors .
Q. What standard characterization techniques are used to confirm the compound’s structural integrity and purity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions and stereochemistry.
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1700 cm, S–C bond at ~600 cm).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation and bond angles (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound, given its complex bicyclic structure?
- Answer : Key parameters for optimization:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.
- Temperature control : Stepwise heating (60–100°C) to stabilize exothermic cyclization steps.
- Catalysts : Use Lewis acids (e.g., ZnCl) to accelerate pyrimidine ring formation.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from diastereomers .
Q. What methodologies resolve contradictions in biological activity data between in vitro and in vivo assays?
- Answer :
- Orthogonal assays : Pair enzymatic inhibition studies (e.g., IC measurements) with cell-based viability assays to confirm target specificity.
- Metabolic stability tests : Use liver microsomes to assess if rapid metabolism explains discrepancies in vivo.
- Molecular docking : Compare binding modes of the compound with crystallized enzyme structures (e.g., PDB) to validate hypothesized interactions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.
- Molecular Dynamics (MD) Simulations : Models conformational flexibility in aqueous or lipid bilayer environments.
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes when modifying substituents (e.g., replacing nitro with cyano groups) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives with modified substituents?
- Answer :
-
Systematic substitution : Synthesize analogs with variations at the 4-nitrophenyl or hydroxyethyl positions.
-
Biological screening : Test derivatives against a panel of related enzymes (e.g., kinases, phosphatases) to identify selectivity trends.
-
Data clustering : Use principal component analysis (PCA) to correlate substituent properties (e.g., logP, molar refractivity) with activity .
Substituent Modification Observed Impact on Activity Reference Nitro → Chloro Reduced cytotoxicity, increased solubility Hydroxyethyl → Methoxyethyl Enhanced metabolic stability
Q. How can researchers validate the compound’s mechanism of action when initial assays show off-target effects?
- Answer :
- Competitive binding assays : Use radiolabeled ligands or fluorescent probes to confirm direct target engagement.
- CRISPR/Cas9 knockouts : Eliminate the hypothesized target gene in cell lines and assess residual activity.
- Proteomics profiling : Identify differentially expressed proteins post-treatment via LC-MS/MS .
Methodological Notes
- Data Reproducibility : Ensure reaction conditions (e.g., inert atmosphere, moisture-free solvents) are rigorously documented to address variability in synthesis yields .
- Statistical Analysis : Apply ANOVA or Tukey’s test to compare biological replicates and minimize false positives in activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
